molecular formula C21H19N5O4 B2952674 9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-15-7

9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2952674
CAS No.: 898443-15-7
M. Wt: 405.414
InChI Key: UXHYVUUMCZXQDX-UHFFFAOYSA-N
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Description

This purine-derived compound features a 3,4-dimethoxyphenyl group at position 9, a 4-methylphenyl substituent at position 2, and an 8-oxo functional group.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-11-4-6-12(7-5-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-8-9-14(29-2)15(10-13)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHYVUUMCZXQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the purine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the 4-methylphenyl group: This can be done using a Suzuki coupling reaction.

    Formation of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes References
Target Compound 9-(3,4-dimethoxyphenyl), 2-(4-methylphenyl), 8-oxo C₂₁H₁₉N₅O₄* ~405.4 Hypothesized kinase modulation; synthesis intermediate
9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide 9-(3,4-dimethylphenyl), 8-oxo C₁₄H₁₃N₅O₂ 283.29 Organic synthesis building block
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 2-methyl, 9-(4-methylphenyl), 8-oxo C₁₄H₁₃N₅O₂ 283.29 Commercial availability (Parchem Chemicals)
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(4-hydroxyphenylamino), 9-(2-methoxyphenyl), 8-oxo C₁₉H₁₆N₆O₄ ~392.4 Potential solubility enhancement via -OH group
2-(2,4-Dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide 2-(2,4-dimethoxyphenyl), 9-phenyl, 8-oxo C₂₀H₁₇N₅O₄ ~391.4 Steric and electronic effects studied

Functional Group Impact on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: 3,4-Dimethoxyphenyl (target compound): Enhances resonance stabilization and may improve binding to hydrophobic enzyme pockets.
  • Methyl vs. Hydroxyl Substituents: The 4-methylphenyl group (target compound) increases lipophilicity compared to the 4-hydroxyphenylamino analog (CAS 1022155-73-2), which may improve membrane permeability but reduce solubility .

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that exhibits significant biological activity due to its unique structural features. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O4C_{21}H_{23}N_5O_4, indicating it contains a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of 3,4-dimethoxyphenyl and 4-methylphenyl groups enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that purine derivatives like this compound can exhibit a range of biological activities. Key areas of interest include:

  • Anticancer Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated effectiveness against various cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating potent activity .
  • Antiviral Properties : Purines are known to interfere with viral replication processes, making them candidates for antiviral drug development. The mechanisms often involve inhibition of nucleic acid synthesis pathways .
  • Enzyme Inhibition : Some studies suggest that derivatives can act as inhibitors for key enzymes involved in cancer progression, such as Aurora-A kinase .

The mechanisms through which this compound exerts its effects include:

  • Nucleic Acid Interaction : The compound may bind to DNA or RNA polymerases, disrupting nucleic acid synthesis.
  • Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological activity of this purine derivative:

Compound NameStructure FeaturesBiological ActivityUniqueness
9-(2-hydroxyphenyl)-2-(4-chlorophenyl)-8-oxo-purineHydroxy group substitutionAntiviralLacks methoxy groups
9-(3-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-purineMethoxy instead of dimethoxyAnticancerLess potent due to fewer substitutions
9-(4-fluorophenyl)-2-(3-nitrophenyl)-8-oxo-purineFluoro and nitro substitutionsAntimicrobialDifferent halogenation pattern

This table illustrates how variations in substituent groups significantly affect the biological activities and potential applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of purine derivatives:

  • Antiproliferative Activity : A study reported that certain purine derivatives exhibited strong antiproliferative effects against A-549 and HCT-116 cancer cell lines, with IC50 values ranging from 0.02 to 0.08 μmol/mL .
  • Radical Scavenging Activity : Compounds similar to the one showed moderate DPPH radical-scavenging activity, indicating potential antioxidant properties .
  • Inhibition Studies : Research has highlighted that certain derivatives can inhibit specific kinases involved in tumor growth, suggesting a pathway for therapeutic development .

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